Cas no 933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one)

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one structure
933-76-6 structure
Nombre del producto:4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
Número CAS:933-76-6
MF:C5H4Cl2N2O
Megavatios:179.004058837891
MDL:MFCD00051686
CID:809799
PubChem ID:120462

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Propiedades químicas y físicas

Nombre e identificación

    • 4,5-Dichloro-2-methylpyridazin-3(2H)-one
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
    • 2-Methyl-4,5-dichloro-3-pyridazinone
    • 3(2H)-Pyridazinone,4,5-dichloro-2-methyl-
    • 4 5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE
    • 4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
    • 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (ACI)
    • 2-Methyl-4,5-dichloro-3(2H)-pyridazinone
    • MFCD00051686
    • DTXSID80239376
    • 4,5-dichloro-1-methyl-6-pyridazone
    • DB-028649
    • 4,5-Dichloro-2-methylpyridazin-3-one
    • STL257467
    • 4,5-Dichloro-2-methyl-3(2h)-pyridazinon
    • 5-24-02-00023 (Beilstein Handbook Reference)
    • 2-methyl-4,5-dichloro-pyridazin-3-one
    • 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
    • CS-W022047
    • CHEMBL3228742
    • 4,5-dichloro-2-methyl-pyridazin-3-one
    • SY023990
    • EN300-27438
    • STR07454
    • D5324
    • CHEBI:194728
    • AKOS000135430
    • 4,5-dichloro-2-methyl-3(2H)pyridazinone
    • 2-Methyl-4,5-dichloro-3(2H)-pyridazinon; 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
    • 2-methyl-4,5-dichloropyridazin-3(2h)-one
    • Z53838334
    • 933-76-6
    • BRN 0127609
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone #
    • SB74910
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%
    • SCHEMBL979278
    • MDL: MFCD00051686
    • Renchi: 1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
    • Clave inchi: ACKBTCUMGAHRIE-UHFFFAOYSA-N
    • Sonrisas: O=C1N(C)N=CC(Cl)=C1Cl

Atributos calculados

  • Calidad precisa: 177.97000
  • Masa isotópica única: 177.9700681g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 234
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 32.7Ų

Propiedades experimentales

  • Color / forma: Not determined
  • Punto de fusión: 87.0 to 91.0 deg-C
  • Punto de ebullición: 197.2℃ at 760 mmHg
  • PSA: 34.89000
  • Logp: 1.08710
  • Disolución: Not determined

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38-43
  • Instrucciones de Seguridad: S26; S36
  • Rtecs:UR6188000
  • Señalización de mercancías peligrosas: Xn
  • Grupo de embalaje:
  • Condiciones de almacenamiento:Store at room temperature
  • Nivel de peligro:6.1
  • Términos de riesgo:R22

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB109419-1 g
4,5-Dichloro-2-methylpyridazin-3(2H)-one, 98%; .
933-76-6 98%
1 g
€59.00 2023-07-20
Enamine
EN300-27438-5.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
5.0g
$52.0 2025-03-20
Enamine
EN300-27438-0.05g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
0.05g
$19.0 2025-03-20
Enamine
EN300-27438-10.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
10.0g
$87.0 2025-03-20
abcr
AB109419-10 g
4,5-Dichloro-2-methylpyridazin-3(2H)-one; 98%
933-76-6
10g
€136.80 2022-09-01
eNovation Chemicals LLC
D954044-100g
4,5-Dichloro-2-methyl-3(2H)-pyridazinone
933-76-6 98%
100g
$235 2023-05-17
Enamine
EN300-27438-100.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
100.0g
$462.0 2025-03-20
eNovation Chemicals LLC
D548920-5g
4,5-Dichloro-2-Methylpyridazin-3(2H)-one
933-76-6 97%
5g
$110 2024-05-24
Ambeed
A357393-250mg
4,5-Dichloro-2-methylpyridazin-3(2H)-one
933-76-6 98%
250mg
$5.0 2025-02-25
TRC
M299780-10 g
2-Methyl-4,5-dichloro-3-pyridazinone
933-76-6
10g
115.00 2021-08-03

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water ;  15 min, cooled
Referencia
Preparation of herbicidal pyridazinone derivatives
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Synthesis and characterizations of pyridazine-based iron chelators
Ma, Yongmin; Kong, Xiaole; Chen, Yu-lin; Hider, Robert C., Dalton Transactions, 2014, 43(45), 17120-17128

Métodos de producción 3

Condiciones de reacción
Referencia
Concurrent alkylation-methoxylation of 4,5-dihalopyridazin-6-ones and synthesis of 5-halo-4-hydroxypyridazin-6-ones
Cho, Su-Dong; Choi, Woo-Yong; Yoon, Yong-Jin, Journal of Heterocyclic Chemistry, 1996, 33(6), 1579-1582

Métodos de producción 4

Condiciones de reacción
Referencia
Retro-ene reaction. II. Reaction of 4,5-dichloro-1-hydroxymethylpyridin-6-one with alkyl halides and carboxylic acid chlorides
Kim, Sung-Kyu; Cho, Su-Dong; Kweon, Deok-Heon; Lee, Sang-Gyeong; Chung, Joo-Wha; et al, Journal of Heterocyclic Chemistry, 1996, 33(2), 245-248

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ;  rt → 45 °C; 6 - 8 h, 45 °C
Referencia
Pyridazinone compound and application in agriculture
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ;  rt → 45 °C; 6 - 8 h, 45 °C
Referencia
Pyridazinone compound and its application
, China, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
An Efficient and Practical Method for the Synthesis of 1-(2,6-Difluorobenzoyl)-3-(2-alkyl-3-oxopyridazin-4-yl)ureas as Potential Chitin Synthesis Inhibitors
Cao, Song; Lu, De-Li; Zhao, Chuan-Meng; Li, Li-Na; Huang, Qing-Chun; et al, Monatshefte fuer Chemie, 2006, 137(6), 779-784

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referencia
Preparation of piperidinyl isoindolinone derivatives with antiproliferative activity for cancer therapy
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Synthesis, spectral properties, and pesticidal activity of 4,5-dichloro-2-R-3-oxo-2H-pyridazines
Konecny, V.; Kovac, S.; Varkonda, S., Chemicke Zvesti, 1984, 38(2), 239-46

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, 100 °C
Referencia
Fungicidal substituted heterocycles and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, France, , ,

Métodos de producción 12

Condiciones de reacción
Referencia
Synthesis and pharmacological study of a series of 3(2H)-pyridazinones as analgesic and antiinflammatory agents
Santagati, N. A.; Duro, F.; Caruso, A.; Trombadore, S.; Amico-Roxas, M., Farmaco, 1985, 40(12), 921-9

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate
Referencia
Functionalization of 4,5-dichloropyridazin-3(2H)-one
Sung, Gi Hyeon; Kim, Bo Ram; Ryu, Ki Eun; Yoon, Yong-Jin, Journal of the Korean Chemical Society, 2014, 58(1), 140-144

Métodos de producción 14

Condiciones de reacción
Referencia
Novel pyridazinones as herbicides and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water ;  2.5 - 5 h, 0 °C → rt
1.2 Solvents: Acetic acid ;  30 min, rt → reflux
Referencia
Compositions, methods, and systems of the synthesis and use of imaging agents
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, rt → reflux
Referencia
Preparation of substituted pyridazinone derivatives as histamine-3 (H3) receptor ligands
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Studies on the imidazo[4,5-d]pyridazine ring system. Course of alkylation of imidazo[4,5-d]pyridazine-4-thione
Chen, Shih-Fong; Panzica, Raymond P., Journal of Organic Chemistry, 1981, 46(12), 2467-73

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  4 h, 115 °C
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; rt → 278 K; < 278 K
1.2 < 278 K; 1 h, 288 - 293 K
Referencia
4,5-Dichloro-2-methylpyridazin-3(2H)-one
Goh, Jia Hao; Fun, Hoong Kun; Rukmini, P. V. R.; Kalluraya, B., Acta Crystallographica, 2009, 65(12),

Métodos de producción 20

Condiciones de reacción
Referencia
Studies of pyridazine compounds. XXVI. The synthesis of pyridazino[4,5-b]pyrrolo[1,2-d][1,4]oxazines and a pyridazino[4,5-b]pyrrolo[1,2-d][1,4]thiazine
Varga, Ildiko; Jerkovich, Gyula; Matyus, Peter, Journal of Heterocyclic Chemistry, 1991, 28(2), 493-6

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Raw materials

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Preparation Products

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933-76-6)4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
A844572
Pureza:99%
Cantidad:250.0g
Precio ($):155.0